Ethyl 3-(3-aminophenyl)prop-2-ynoate
Overview
Description
Ethyl 3-(3-aminophenyl)prop-2-ynoate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vinylphosphonium Salt Mediated Reactions
A study conducted by Yavari et al. (2006) explores the reaction between alkyl propiolates and aminophenols in the presence of Ph3P, resulting in the synthesis of methyl 2-(1,3-benzodioxol-2-yl)acetate among others. This research showcases the compound's versatility in organic synthesis, particularly in forming benzodioxol derivatives, which are significant in pharmaceutical chemistry and material science Yavari, Souri, Sirouspour, & Djahaniani, 2006.
Crystal Packing and Non-bonding Interactions
Zhang et al. (2011) analyzed the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of non-hydrogen bonding interactions (N⋯π and O⋯π) in determining the molecular assembly. This study provides insights into the design of molecular crystals with specific properties, useful in the development of novel materials Zhang, Wu, & Zhang, 2011.
Domino Reactions in Organic Synthesis
Zhao et al. (2020) developed a catalyst-free domino reaction utilizing ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine. This method synthesizes furan derivatives, highlighting the compound's utility in creating biologically active molecules and potential agrochemicals Zhao, Wang, Liu, Geng, & Wang, 2020.
Synthesis Techniques
Nagel, Radau, & Link (2011) presented a short and effective synthesis method for ethyl 3-(3-aminophenyl)propanoate, using a tandem Knoevenagel condensation/alkylidene reduction process. This research contributes to the methods of synthesizing amino acid derivatives, useful in pharmaceutical chemistry Nagel, Radau, & Link, 2011.
Polymorphism in Pharmaceutical Compounds
A spectroscopic and diffractometric study by Vogt et al. (2013) on polymorphic forms of a pharmaceutical compound related to ethyl 3-(3-aminophenyl)prop-2-ynoate derivatives highlighted challenges in analytical characterization. This research is critical for understanding polymorphism's impact on drug development and formulation Vogt, Williams, Johnson, & Copley, 2013.
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMVNNUWRZGCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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